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Compound of Interest

Compound Name: PF-06455943

Cat. No.: B12402757

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profiles of two prominent
Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, PF-06455943 and GNE-7915. The
information presented herein is intended to assist researchers in making informed decisions
when selecting a suitable chemical probe for their studies on LRRK2-related signaling
pathways and pathologies, such as Parkinson's disease.

Executive Summary

Both PF-06455943 and GNE-7915 are potent inhibitors of LRRK2 kinase activity. GNE-7915
has been extensively profiled against large kinase panels, demonstrating a high degree of
selectivity for LRRK2. While PF-06455943 is also a potent and selective LRRK2 inhibitor,
publicly available data on its activity across the broader human kinome is less comprehensive.
This guide summarizes the available quantitative data, details the experimental methodologies
used for their characterization, and provides visual representations of the relevant biological
pathways and experimental workflows.

Data Presentation: Quantitative Inhibitor
Characteristics

The following table summarizes the key quantitative data for PF-06455943 and GNE-7915,
focusing on their potency against LRRK2 and their broader kinase selectivity.
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Parameter PF-06455943 GNE-7915
) Leucine-Rich Repeat Kinase 2  Leucine-Rich Repeat Kinase 2
Primary Target
(LRRK2) (LRRK2)
IC50 (WT LRRK2) 3 nM[1] 9 nM[2][3]
Not explicitly stated, but potent
IC50 (G2019S LRRK2) 9 nM[1] _
against G2019S
Ki Not explicitly stated 1 nM[4]

Cellular IC50 (pS935 LRRK?2)

20 nM[1]

Not explicitly stated

Kinase Selectivity Profile

Stated to have "excellent

potency and target selectivity"

[5]

Invitrogen Kinase Panel (187
kinases) at 0.1 uM: Only TTK
showed >50% inhibition.[4][6]
DiscoverX KinomeScan (392
kinases) at 0.1 uM: 10 kinases
showed >50% probe
displacement; only LRRK2,
TTK, and ALK showed >65%
probe displacement.[2][7]

Known Off-Target Activities

Not explicitly stated in detalil

Moderately potent 5-HT2B

antagonist.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data.

Below are descriptions of the key assays used to characterize the selectivity of LRRK2

inhibitors.

LRRK2 Kinase Inhibition Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

This high-throughput assay is commonly used to measure LRRK2 kinase activity in both

biochemical and cellular contexts.[8]
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e Principle: The assay measures the phosphorylation of a substrate peptide by LRRK2. In a
cellular context, a LRRK2-Green Fluorescent Protein (GFP) fusion is expressed. A terbium-
labeled antibody specific to a phosphorylated residue on LRRK2 (e.g., Ser935) is used.
When the antibody binds to the phosphorylated LRRK2-GFP, FRET occurs between the
terbium donor and the GFP acceptor, generating a detectable signal.[8]

e Procedure Outline:

[¢]

Cells expressing LRRK2-GFP are plated in a multi-well plate.

Cells are treated with varying concentrations of the inhibitor (e.g., PF-06455943 or GNE-
7915).

[e]

Cells are lysed, and the terbium-labeled anti-phospho-LRRK2 antibody is added.

[¢]

After incubation, the TR-FRET signal is measured using a plate reader.

[e]

The IC50 value is determined by plotting the inhibitor concentration against the

o

percentage of inhibition.[8]
2. DiscoverX KINOMEscan™ Assay:

This is a competition binding assay used to quantitatively measure the interaction of a
compound with a large panel of kinases.

e Principle: The assay is based on the ability of a test compound to compete with an
immobilized, active-site-directed ligand for binding to the kinase of interest. The amount of
kinase bound to the immobilized ligand is measured using quantitative PCR (QPCR) of a
DNA tag fused to the kinase.[9]

e Procedure Outline:
o A DNA-tagged kinase, an immobilized ligand, and the test compound are combined.
o The mixture is incubated to allow for binding competition.

o The amount of kinase bound to the immobilized ligand is quantified by gPCR.
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o The results are reported as the percentage of the kinase that is inhibited from binding to
the immobilized ligand at a given compound concentration.[9]

Mandatory Visualization
LRRK2 Signaling Pathway

The following diagram illustrates a simplified representation of the LRRK2 signaling pathway,
highlighting its central role in cellular processes implicated in Parkinson's disease.
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Caption: Simplified LRRK2 signaling pathway and points of inhibition.

Experimental Workflow: Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase
inhibitor.
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Caption: Workflow for kinase inhibitor selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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